![molecular formula C17H20N4O3 B2862159 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2189498-94-8](/img/structure/B2862159.png)
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Description
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as MPEB, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in neuroscience research. MPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a range of compounds involving morpholine derivatives. For instance, Kuznetsov et al. (2007) developed a method for synthesizing 4-amino-substituted tetrahydropyrido pyrimidines, highlighting the versatility of morpholine in facilitating complex chemical reactions (Kuznetsov, Nam, & Chapyshev, 2007). Hobbs et al. (2019) described the discovery of a non-nitrogen containing morpholine isostere, showcasing its application in inhibitors of the PI3K-AKT-mTOR pathway, underlining the structural importance of morpholine in drug design (Hobbs et al., 2019).
Biological Activities and Applications
Several studies have reported on the antiproliferative, antimicrobial, and anticonvulsant activities of morpholine derivatives. For example, Wang et al. (2015) explored the antiproliferative activities of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides against various cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2015). Devarasetty et al. (2019) synthesized novel benzamide derivatives demonstrating significant antimicrobial activity, suggesting their potential use in treating infections (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Anticonvulsant Activity
Edafiogho et al. (1992) synthesized a series of enaminones from morpholine, showing potent anticonvulsant activity with minimal neurotoxicity, highlighting the therapeutic potential of morpholine derivatives in epilepsy management (Edafiogho et al., 1992).
properties
IUPAC Name |
4-morpholin-4-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(18-7-9-21-8-1-6-19-17(21)23)14-2-4-15(5-3-14)20-10-12-24-13-11-20/h1-6,8H,7,9-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHERLJNSTQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide |
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